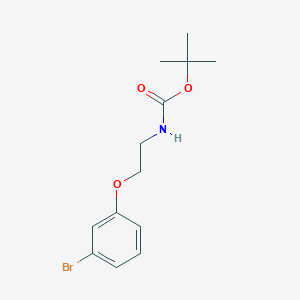

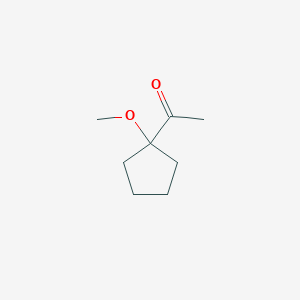

![molecular formula C15H9FN4S2 B2798304 6-fluoro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862976-25-8](/img/structure/B2798304.png)

6-fluoro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-fluoro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazol-2-amine” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Molecular Structure Analysis

Thiazoles are planar and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Applications De Recherche Scientifique

Cancer Research and Cell Cycle Regulation

Research on derivatives of 6-fluoro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazol-2-amine has shown potential in cancer treatment through the regulation of cell cycle and apoptosis. Specifically, isoxazole derivatives have demonstrated cytotoxicity against various cancer cell lines, including Colo205, U937, MCF7, and A549. Compound 20c, an isoxazole derivative, induced G2/M cell cycle arrest and apoptosis in Colo205 cells by increasing p53 levels and altering the balance between Bcl-2 and Bax levels, which accelerated the expression of caspases. This suggests the compound's potential as a small-molecule activator of p53, offering a promising direction for further biological testing in colon cancer models (Kumbhare et al., 2014).

Synthesis and Analytical Application

A novel approach to the synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines, involving oxidative C–S bond formation, has been developed. This metal-free protocol features broad substrate scope, short reaction times, and a simplified product purification process, indicating its utility in creating compounds with potential biological applications (Mariappan et al., 2016).

Fluorescent Probes for Iron Detection

Two novel fluorescent probes based on N-(2-(pyridin-4-ylmethyl)phenyl)benzo[d]thiazol-2-amine and its derivatives have been designed for selective iron ion detection. These probes exhibit excellent selectivity and sensitivity for Fe3+ ions, with potential applications in analytical chemistry (Wei, 2012).

Protonation Sites and Hydrogen Bonding in Pharmaceutical Salts

The structural characterization of N,4-diheteroaryl 2-aminothiazoles, including derivatives similar to the chemical , has revealed insights into their protonation sites and hydrogen bonding patterns. These findings are significant for understanding the solid-state properties of pharmaceutical salts, which can influence drug formulation and delivery (Böck et al., 2021).

Quantum Chemical Analysis and Tautomerism

A quantum chemical analysis of N-(Pyridin-2-yl)thiazol-2-amine revealed dynamic tautomerism and divalent N(I) character in this class of compounds. This study provides detailed insights into electron distribution, tautomeric preferences, and protonation energy, which are crucial for designing drugs with improved pharmacokinetic properties (Bhatia et al., 2013).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as thiazole and pyridine derivatives, have been reported to exhibit a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and proteins, involved in critical biological processes.

Mode of Action

Based on the properties of similar compounds, it can be inferred that the compound may interact with its targets through a combination of physical and chemical adsorption . The compound may form bonds with its target, leading to changes in the target’s function or structure .

Biochemical Pathways

Thiazole derivatives have been reported to impact a variety of biochemical pathways, including those involved in inflammation, microbial infection, and cancer . The compound may alter these pathways, leading to downstream effects such as the inhibition of cell proliferation or the induction of apoptosis .

Pharmacokinetics

Thiazole compounds are generally known for their good water solubility , which could potentially influence their bioavailability and distribution within the body.

Result of Action

Similar compounds have been reported to exhibit anti-cancer activity against various cancer cell lines . This suggests that the compound may have potential therapeutic effects in the context of cancer treatment.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s solubility can affect its distribution within the body and its interaction with its targets . Additionally, the compound’s stability can be influenced by storage conditions

Propriétés

IUPAC Name |

6-fluoro-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FN4S2/c16-10-1-2-11-13(7-10)22-15(18-11)20-14-19-12(8-21-14)9-3-5-17-6-4-9/h1-8H,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMYJGIRPBPVPJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)SC(=N2)NC3=NC(=CS3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FN4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

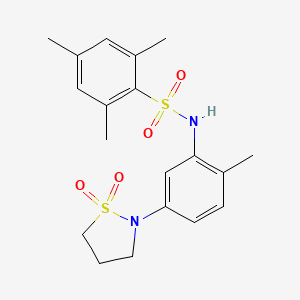

![N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2798223.png)

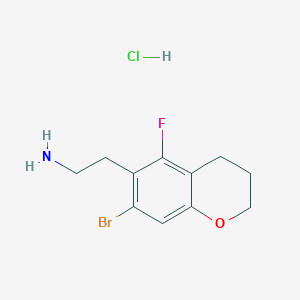

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B2798224.png)

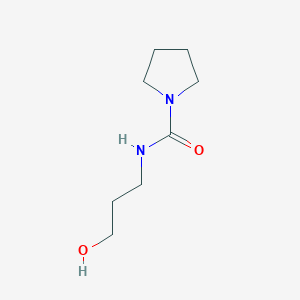

![4-tert-butyl-N-[4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl]benzamide](/img/structure/B2798226.png)

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2798227.png)

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2798234.png)

![3-(4-bromophenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2798239.png)

![N-[(3-chlorophenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2798241.png)

![1-{4-[(3-Fluorobenzyl)oxy]phenyl}methanamine](/img/structure/B2798242.png)